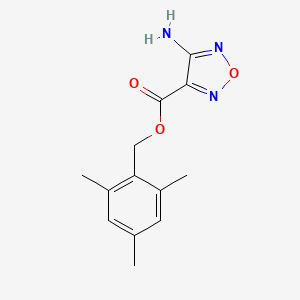
2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15Cl2NO2 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0479841 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Characterization and Structural Analysis
2-(2,5-Dichlorophenoxy)-N-(2,3-Dimethylphenyl)acetamide and its derivatives are primarily researched for their potential in various fields including pesticide development and environmental monitoring. These compounds have been characterized through X-ray powder diffraction to understand their crystalline structures, which is crucial for their application in developing effective pesticides. For instance, derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized, revealing new diffraction data that supports their potential use in pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009). Similarly, derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been examined for their structural properties to assess their suitability as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Environmental and Biological Applications
The compound and its derivatives are also explored for environmental and biological applications. A new fluorescent probe derived from a similar structure has been developed for sensitive detection of carbonyl compounds in water samples, illustrating the compound's utility in environmental monitoring. This probe enables trace measurement of aldehydes and ketones, demonstrating an evolution in the methodology for environmental analysis and showcasing the compound's adaptability in practical applications (Houdier, Perrier, Defrancq, & Legrand, 2000).
Anticancer and Anticonvulsant Research
In the realm of medicinal chemistry, derivatives of this compound are investigated for their anticancer properties. A specific study synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This research not only provides insights into the compound's therapeutic potential but also underscores the importance of structural analysis in drug development (Sharma et al., 2018). Additionally, certain derivatives have shown anticonvulsant activity, indicating their potential in developing treatments for epilepsy and related disorders (Pękala et al., 2011).
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-4-3-5-14(11(10)2)19-16(20)9-21-15-8-12(17)6-7-13(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLIJEPXNCXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)
![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B5579524.png)

![N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B5579538.png)
![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B5579570.png)

![1-[(4aR,7aS)-4-[(1S,5R)-3-azabicyclo[3.1.0]hexane-6-carbonyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B5579587.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)
![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)
